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Compound of Interest

Compound Name: 10,10-Dimethylanthrone

Cat. No.: B028749

Introduction

10,10-Dimethylanthrone (CAS No. 5447-86-9) is a tricyclic aromatic ketone with the molecular
formula CieH140 and a molecular weight of 222.28 g/mol .[1][2][3] Structurally, it is a derivative
of anthrone, featuring two methyl groups at the C10 position, which prevents enolization and
imparts significant stability. This compound typically appears as a white to off-white or light
yellow solid with a melting point in the range of 101-103°C.[2][3]

Industrially, 10,10-Dimethylanthrone serves as a critical synthetic intermediate, most notably
in the production of the tricyclic antidepressant Melitracen.[4] Its unique molecular architecture
also makes it a valuable building block in the synthesis of advanced materials, including
electronic chemicals and organic light-emitting diodes (OLEDSs).

Given its importance in pharmaceutical and materials science, unambiguous structural
confirmation and purity assessment are paramount. This technical guide provides a
comprehensive analysis of the core spectroscopic data for 10,10-Dimethylanthrone—Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation
herein is grounded in fundamental principles and serves as a definitive reference for
researchers, scientists, and drug development professionals for quality control, reaction
monitoring, and structural verification.

Molecular Structure and Spectroscopic Implications

The structure of 10,10-Dimethylanthrone dictates its spectral signature. Key features include:
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Aromatic System: Two benzene rings are fused to a central ring, giving rise to characteristic
signals in both NMR and IR spectroscopy.

Carbonyl Group (C=0): This ketone functional group produces a strong, distinct absorption
band in the IR spectrum and a highly deshielded signal in the 13C NMR spectrum.

Quaternary C10 Carbon: The carbon atom bonded to the two methyl groups is a quaternary,
sp3-hybridized center, identifiable in 13C NMR.

Gem-Dimethyl Groups: The two methyl groups at the C10 position are chemically equivalent
due to the molecule's C2v symmetry.[5] This equivalence results in a single, sharp resonance

in the *H NMR spectrum with an integration of 6H and a single methyl resonance in the 13C
NMR spectrum.

Caption: Molecular structure of 10,10-Dimethylanthrone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of
10,10-Dimethylanthrone in solution. The spectra are typically recorded in deuterated
chloroform (CDCIs).

'H NMR Spectral Data

The proton NMR spectrum is characterized by its simplicity, arising from the molecule's
symmetry. It displays two main sets of signals corresponding to the aromatic protons and the
equivalent methyl protons.
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Chemical Shift (3)

Multiplicity Integration Assignment
ppm
~7.20-7.60 Multiplet 8H Aromatic Protons
1.45 Singlet 6H 2 X -CHs

Note: Aromatic proton
shifts are estimated
based on typical
values for anthrone
systems. The methyl
proton shift is reported
for a deuterated
analog and is
expected to be very
similar for the non-

deuterated compound.

[6]

Expert Interpretation: The singlet at 1.45 ppm integrating to 6H is the most definitive signal,
confirming the presence of two equivalent methyl groups attached to a quaternary carbon.[6]
The complex multiplet in the aromatic region (downfield, ~7.2-7.6 ppm) is expected for the eight
protons on the two benzene rings. Protons closer to the electron-withdrawing carbonyl group
will be deshielded and appear further downfield within this multiplet.

13C NMR Spectral Data

The proton-decoupled 3C NMR spectrum provides a count of all unique carbon atoms in the
molecule. Due to symmetry, only nine signals are expected: one carbonyl, one quaternary
(C10), two methyl, and five aromatic carbons.
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Chemical Shift (8) ppm Assighment

~ 185 C9 (C=0)

~125-145 Aromatic Carbons (C1-C8, C4a, C5a, C8a, C9a)
~ 45 C10 (Quaternary)

~25 -CHs

Note: The 13C NMR chemical shifts are
predicted based on standard values for similar
structures, as explicit literature values were not
available in the searched sources. The
reference J.ORG.CHEM.,63,1583(1998) is cited

as a source for this data but was not accessible.

[7]

Expert Interpretation: The signal for the carbonyl carbon (C9) is expected to be the most
downfield signal (& > 180 ppm) due to the strong deshielding effect of the oxygen atom. The
quaternary carbon (C10) will appear significantly upfield from the aromatic carbons but
downfield from the methyl carbons. The aromatic region will contain multiple peaks for the non-
equivalent carbons of the benzene rings. The methyl carbon signal will be the most upfield
resonance.

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of high-purity 10,10-Dimethylanthrone in
approximately 0.6 mL of deuterated chloroform (CDCIs).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (o
= 0.00 ppm).

« Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly
into a clean, dry 5 mm NMR tube.

 Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
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* 1H NMR Acquisition: Use a standard single-pulse experiment (e.g., Bruker's 'zg30'). Acquire

at least 16 scans with a relaxation delay of 2 seconds.

e 13C NMR Acquisition: Use a proton-decoupled pulse program (e.g., 'zgpg30'). Acquire a

sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio, with a

relaxation delay of 2-5 seconds.

o Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line

broadening of 0.3 Hz for 1H, 1-2 Hz for 13C) and Fourier transform. Phase and baseline

correct the resulting spectrum.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups

within the 10,10-Dimethylanthrone molecule by detecting their characteristic vibrational

frequencies.

Assignment of Vibrational

Wavenumber (cm~?) Intensity

Mode
~ 3060 Medium Aromatic C-H Stretch

) Aliphatic C-H Stretch (from -

~ 2970 Medium

CHs)
1680 Strong C=0 Stretch (Ketone)
~ 1600, ~1450 Medium Aromatic C=C Ring Stretch
~ 1370 Medium -CHs Symmetric Bend

Aromatic C-H Out-of-Plane
~ 750 Strong

Bend

Note: Wavenumbers are based
on a combination of typical
values for aromatic ketones
and a reported value for a
deuterated analog.[6][8][9]
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Expert Interpretation: The most diagnostic peak in the IR spectrum is the intense absorption at
approximately 1680 cm~1, which is characteristic of the carbonyl (C=0) stretching vibration in a
conjugated, six-membered ring system.[6] The presence of absorptions just above 3000 cm™1
(aromatic C-H) and just below 3000 cm~1 (aliphatic C-H) confirms the existence of both types
of C-H bonds. The strong band around 750 cm~1 is indicative of ortho-disubstitution on the
benzene rings.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet
Method)

o Material Preparation: Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an
oven at ~110°C for several hours and cool in a desiccator.

o Sample Grinding: In an agate mortar and pestle, grind ~1-2 mg of 10,10-Dimethylanthrone
to a fine powder.

¢ Mixing: Add ~150-200 mg of the dried KBr to the mortar and gently but thoroughly mix with
the sample until a homogenous powder is obtained.

o Pellet Pressing: Transfer the powder to a pellet die. Place the die under a hydraulic press
and apply 8-10 tons of pressure for several minutes to form a thin, transparent, or
translucent disc.

» Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
e Background Scan: Record a background spectrum of the empty sample compartment.

o Sample Scan: Record the sample spectrum, typically from 4000 to 400 cm~1, co-adding at
least 32 scans for a high-quality spectrum. The instrument software will automatically ratio
the sample scan to the background scan to produce the final absorbance or transmittance
spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural
insights through the analysis of its fragmentation pattern under electron ionization (ElI).
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m/z (mass-to-charge) Relative Intensity Proposed Fragment
222 High [M]*, Molecular lon (C16H140)

[M - CHs]*, Loss of a methyl
207 Base Peak (100%) )

radical

[M - CHs - COJ*, Subsequent
179 Moderate )

loss of carbon monoxide

] [M-CHs - CO - H]*, Loss of a

178 High

hydrogen radical

Note: Fragmentation data is
based on information from the
NIST Mass Spectrometry Data
Center.[1]

Expert Interpretation: The mass spectrum shows a prominent molecular ion peak at m/z 222,
confirming the molecular formula C16H140. The base peak at m/z 207 corresponds to the loss
of a single methyl radical (*CHs), a highly favorable fragmentation that results in a stable
tertiary carbocation.[1] The subsequent loss of a neutral carbon monoxide molecule (CO) from
this fragment is a classic fragmentation pathway for cyclic ketones, leading to the peak at m/z
179. The further loss of a hydrogen atom gives the intense peak at m/z 178, likely
corresponding to a very stable, fully aromatic anthracenyl-type cation.

[C16H14O]* - *CHs [C1sH1:O]* -CO [C1aH1a]* -°H [C1aH10]*™
m/z = 222 m/z = 207 m/z = 179 m/z = 178

\ /

v

v
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Caption: Proposed primary fragmentation pathway for 10,10-Dimethylanthrone in EI-MS.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of 10,10-Dimethylanthrone (~10-100 pg/mL)
in a volatile organic solvent such as dichloromethane or ethyl acetate.
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e GC Conditions:

o

Injector: Set to 250°C with a splitless injection of 1 L.

[¢]

Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, DB-5ms or
equivalent).

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

[¢]

[¢]

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 300°C and
hold for 5 minutes.

e MS Conditions:
o lon Source: Electron lonization (El) at 70 eV.
o Source Temperature: 230°C.
o Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-400.

o Data Analysis: Identify the chromatographic peak corresponding to 10,10-
Dimethylanthrone. Extract the mass spectrum from this peak and analyze the molecular ion
and fragmentation pattern.

Conclusion

The spectroscopic characterization of 10,10-Dimethylanthrone is straightforward and provides
a robust analytical fingerprint for its identification and quality assessment. The *H NMR
spectrum is defined by a 6H singlet for the gem-dimethyl groups, while the IR spectrum is
dominated by a strong carbonyl absorption around 1680 cm~*. Mass spectrometry confirms the
molecular weight of 222 amu and shows a characteristic fragmentation pattern initiated by the
loss of a methyl group. Together, these techniques provide a self-validating system for the
unambiguous structural confirmation of this important chemical intermediate, empowering
researchers in the pharmaceutical and material science fields.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectral
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dimethylanthrone-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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